N-cyclohexyl-6-(3-fluorophenyl)nicotinamide

Description

N-Cyclohexyl-6-(3-fluorophenyl)nicotinamide is a nicotinamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a 3-fluorophenyl substituent at the 6-position of the pyridine ring.

Properties

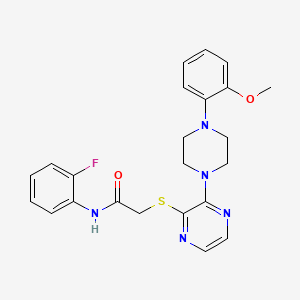

IUPAC Name |

N-(2-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-31-20-9-5-4-8-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-7-3-2-6-17(18)24/h2-11H,12-16H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXCSCDVUJZYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-(3-fluorophenyl)nicotinamide typically involves the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the nicotinamide core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(3-fluorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide (VU 0361737) :

- Structural Features :

- Cyclobutyl group replaces cyclohexyl.

- Ethynyl linker connects the 3-fluorophenyl group to the pyridine ring.

Diarylated Pentadienones and Cyclohexanones

MS40E (1,5-bis(3-fluorophenyl)-1,4-pentadiene-3-one) and MS49 (2,6-bis(3-fluorobenzylidene)cyclohexanone):

- Synthesis: Base-catalyzed aldol condensation of 3-fluorobenzaldehyde with acetone (MS40E) or cyclohexanone (MS49).

- Key Differences: MS40E lacks the nicotinamide backbone but shares the 3-fluorophenyl motif, which may contribute to anti-inflammatory or anticancer activity. MS49 incorporates a cyclohexanone core, contrasting with the pyridine-based structure of the target compound .

Comparative Analysis Table

Key Findings and Implications

Substituent Effects :

- The 3-fluorophenyl group enhances binding affinity in protease inhibitors (e.g., 11b ) compared to cyclohexyl analogs, likely due to halogen bonding or π-π stacking.

- Cyclohexyl vs. Cyclobutyl : Larger cyclohexyl groups may improve metabolic stability but reduce conformational flexibility, whereas cyclobutyl groups offer steric compromise .

Synthetic Accessibility :

- Nicotinamide derivatives (e.g., VU 0361737) are synthesized via coupling reactions, while diarylated ketones (e.g., MS40E) rely on aldol condensation, reflecting divergent synthetic strategies .

Biological Specificity: Minor structural changes (e.g., ethynyl linkers in VU 0361737) can shift target specificity from viral proteases to neurological receptors, underscoring the need for precise structural optimization .

Biological Activity

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain ion transport mechanisms and its antifungal properties. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound is linked to its interaction with the sodium-calcium exchanger (NCX). The NCX plays a critical role in maintaining calcium homeostasis in myocytes, and its inhibition can lead to significant physiological effects, particularly in cardiac tissues. Studies have shown that derivatives of nicotinamide can effectively inhibit both reverse and forward modes of NCX activity. For instance, a related compound demonstrated an IC50 value of 0.24 μM against reverse NCX activity, indicating strong inhibitory potential .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various nicotinamide derivatives suggest that the presence and position of substituents on the phenyl ring significantly influence biological activity. For example, modifications at the 3-position of the phenyl ring have been shown to affect both hydrophobicity and steric properties, which are critical for binding affinity to NCX .

Table 1: Summary of Structure-Activity Relationships

| Compound | IC50 (μM) | Key Substituent |

|---|---|---|

| N-(3-Aminobenzyl)-6-(4-fluorophenyl)nicotinamide | 0.24 | 4-fluorophenyl |

| This compound | TBD | Cyclohexyl & 3-fluorophenyl |

Antifungal Activity

Recent research has highlighted the antifungal properties of related nicotinamide compounds. For instance, a study identified a derivative with potent antifungal activity against Candida albicans, exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against fluconazole-resistant strains . The mechanism behind this antifungal activity is believed to involve disruption of the fungal cell wall, leading to compromised cellular integrity.

Case Study: Antifungal Efficacy

In vitro studies demonstrated that this compound significantly inhibited biofilm formation and hyphal development in C. albicans. At concentrations above 0.125 μg/mL, the compound reduced biofilm formation by over 50% and displayed fungicidal effects at higher doses .

Research Findings

- Calcium Exchange Inhibition : The compound's ability to inhibit NCX suggests potential applications in treating conditions characterized by calcium overload, such as heart failure.

- Antifungal Properties : The demonstrated antifungal activity against resistant strains positions this compound as a candidate for further development in antifungal therapies.

- Cytotoxicity Assessment : Preliminary assessments indicate that while effective against pathogens, the cytotoxicity profile of these compounds needs thorough evaluation to ensure safety in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.